molecular formula C8H12ClNO2 B1284252 5-(Aminomethyl)-2-methoxyphenol hydrochloride CAS No. 42365-68-4

5-(Aminomethyl)-2-methoxyphenol hydrochloride

Cat. No.: B1284252
CAS No.: 42365-68-4
M. Wt: 189.64 g/mol
InChI Key: IEVBKUSXLSVMOB-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-2-methoxyphenol hydrochloride is a chemical compound with the molecular formula C8H12ClNO2 It is a derivative of phenol, featuring an aminomethyl group at the 5-position and a methoxy group at the 2-position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-2-methoxyphenol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2-methoxyphenol (guaiacol).

    Formylation: The 5-position of the benzene ring is formylated using a formylating agent such as paraformaldehyde in the presence of a catalyst like hydrochloric acid.

    Reduction: The formyl group is then reduced to an aminomethyl group using a reducing agent such as sodium borohydride.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-2-methoxyphenol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.

    Reduction: The aminomethyl group can be reduced to a primary amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like thiols or amines can be used in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Primary amine derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
The compound serves as a versatile building block in organic synthesis. It is utilized in the preparation of various biologically active compounds, including neurotransmitter analogs and inhibitors of specific enzymes. The synthetic pathways often involve reactions such as oxidation, reduction, and substitution, allowing for the generation of complex molecular architectures.

Biological Applications

Neuroprotective Properties
Research indicates that 5-(Aminomethyl)-2-methoxyphenol hydrochloride exhibits neuroprotective effects. It has been shown to protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential therapeutic applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Anti-inflammatory Effects
The compound has demonstrated significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes. This action points to its potential use in treating conditions characterized by excessive inflammation, such as arthritis and cardiovascular diseases.

In Vitro Studies

In vitro studies have explored the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes key findings:

Cell LineIC50 (μM)Effect
Prostate Cancer10Inhibition
Breast Cancer15Inhibition
Neuronal Cells12Protection

These results indicate that the compound can inhibit cancer cell proliferation at micromolar concentrations while also offering protective effects on neuronal cells.

In Vivo Studies

Animal model studies have further validated the efficacy of this compound. Notably, administration of the compound resulted in:

  • Reduced Inflammation Markers: Mice treated with the compound showed decreased levels of inflammatory cytokines in brain tissues compared to control groups.
  • Improved Behavioral Outcomes: Behavioral assessments indicated enhanced cognitive functions in models of neuroinflammation.

Industrial Applications

In addition to its research applications, this compound is being explored for its potential use in developing new materials and chemical processes. Its properties may facilitate advancements in material science and chemical engineering.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-2-methoxyphenol hydrochloride involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)-5-methoxyphenol hydrochloride: Similar structure but with different positioning of functional groups.

    5-(Aminomethyl)-2-hydroxyphenol hydrochloride: Lacks the methoxy group, which can affect its reactivity and biological activity.

    5-(Aminomethyl)-2-methoxybenzoic acid: Contains a carboxylic acid group instead of a phenol group.

Uniqueness

5-(Aminomethyl)-2-methoxyphenol hydrochloride is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and biological interactions. The presence of both an aminomethyl and a methoxy group provides a versatile platform for further chemical modifications and applications in various research fields.

Biological Activity

5-(Aminomethyl)-2-methoxyphenol hydrochloride, also known as AMMPH , is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C8_8H12_{12}ClNO2_2
  • CAS Number : 42365-68-4
  • Molecular Weight : 189.64 g/mol

The compound features a methoxy group and an amino group, which contribute to its biological activity by influencing its interactions with various biological targets.

The biological activity of AMMPH can be attributed to its ability to interact with multiple biochemical pathways:

  • Enzyme Interaction : AMMPH has been shown to influence the activity of certain enzymes, potentially acting as an inhibitor or activator depending on the context. For instance, it may modulate the activity of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes .
  • Cell Signaling Pathways : The compound can alter cell signaling pathways, affecting gene expression and cellular metabolism. Studies indicate that AMMPH may impact metabolic pathways by enhancing or inhibiting specific reactions .
  • Transport Mechanisms : AMMPH's transport across cell membranes is facilitated by interactions with specific transport proteins, which influences its bioavailability and efficacy in target tissues .

Antioxidant Activity

Research indicates that AMMPH exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular environments, which is beneficial in preventing cellular damage associated with various diseases .

Anti-inflammatory Properties

AMMPH has demonstrated anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammation. This action suggests potential therapeutic applications in conditions characterized by excessive inflammation, such as arthritis and cardiovascular diseases .

Neuroprotective Effects

The compound shows promise as a neuroprotective agent. It has been observed to protect neuronal cells from apoptosis induced by oxidative stress, making it a candidate for further investigation in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

In Vitro Studies

In vitro studies have shown that AMMPH can inhibit the proliferation of cancer cell lines at micromolar concentrations. For example, tests on prostate cancer cells revealed a dose-dependent reduction in cell viability when treated with AMMPH .

Cell LineIC50 (μM)Effect
Prostate Cancer10Inhibition
Breast Cancer15Inhibition
Neuronal Cells12Protection

In Vivo Studies

In animal models, AMMPH administration resulted in reduced inflammation markers and improved behavioral outcomes in models of neuroinflammation. For instance, mice treated with AMMPH showed decreased levels of inflammatory cytokines in brain tissues compared to controls .

Properties

IUPAC Name

5-(aminomethyl)-2-methoxyphenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2.ClH/c1-11-8-3-2-6(5-9)4-7(8)10;/h2-4,10H,5,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVBKUSXLSVMOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584469
Record name 5-(Aminomethyl)-2-methoxyphenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42365-68-4, 871126-40-8
Record name Phenol, 5-(aminomethyl)-2-methoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42365-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Aminomethyl)-2-methoxyphenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hydroxy-4-methoxybenzylamine hydrochloride
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